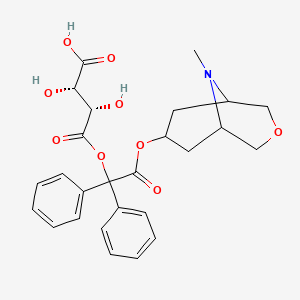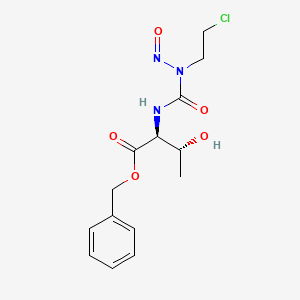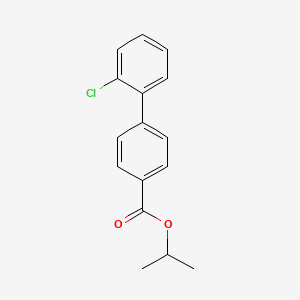
1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a chlorine atom and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate typically involves the esterification of 2’-chloro-1,1’-biphenyl-4-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The biphenyl core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Biphenyl derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chlorine atom and ester group are key reactive sites. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chlorine atom is a leaving group, making the compound susceptible to nucleophilic attack.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
2’-chloro-1,1’-biphenyl-4-carboxylic acid: The parent acid of the ester.
1-Methylethyl 4-biphenylcarboxylate: A similar ester without the chlorine substitution.
4-biphenylcarboxylic acid: A simpler biphenyl derivative without the ester or chlorine substitution.
Uniqueness: 1-Methylethyl 2’-chloro-1,1’-biphenyl-4-carboxylate is unique due to the combination of the chlorine atom and ester group on the biphenyl core. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler biphenyl derivatives.
Propiedades
Número CAS |
83938-07-2 |
|---|---|
Fórmula molecular |
C16H15ClO2 |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
propan-2-yl 4-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)19-16(18)13-9-7-12(8-10-13)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |
Clave InChI |
JJPBNEXTWRWHSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



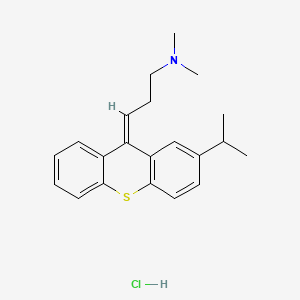

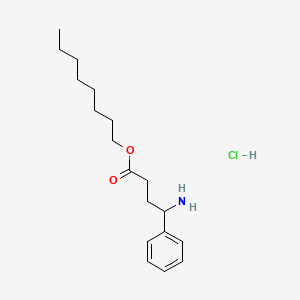
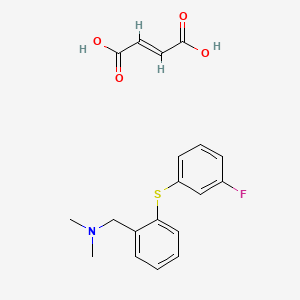
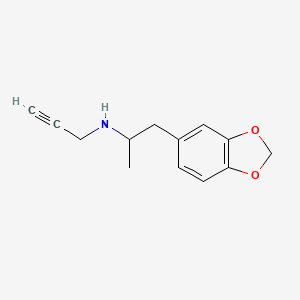
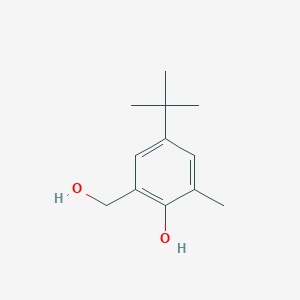

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
